molecular formula C11H14ClFO B7996720 2-(4-Chloro-3-fluorophenyl)-2-pentanol

2-(4-Chloro-3-fluorophenyl)-2-pentanol

Cat. No.: B7996720
M. Wt: 216.68 g/mol
InChI Key: UANWHHUSCSHQJU-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)-2-pentanol is a secondary alcohol featuring a halogenated aromatic ring (4-chloro-3-fluorophenyl) attached to a pentanol backbone. This compound combines a lipophilic aryl group with a polar alcohol moiety, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWHHUSCSHQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-pentanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Reagents: 4-chloro-3-fluorobenzaldehyde, pentylmagnesium bromide, water for hydrolysis

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the phenyl ring to form cyclohexanol derivatives using hydrogenation catalysts like palladium on carbon.

    Substitution: Halogen exchange reactions where the chlorine or fluorine atoms are replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium iodide in acetone for halogen exchange

Major Products

    Oxidation: 2-(4-Chloro-3-fluorophenyl)-2-pentanone

    Reduction: 2-(4-Chloro-3-fluorocyclohexyl)-2-pentanol

    Substitution: 2-(4-Iodo-3-fluorophenyl)-2-pentanol

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects: Halogenated Aryl Groups

The 4-chloro-3-fluorophenyl group distinguishes this compound from analogs with alternative halogenation patterns. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) LogP (Predicted) Key Properties
2-(4-Chloro-3-fluorophenyl)-2-pentanol 4-Cl, 3-F, pentanol 232.69 ~3.2 Moderate lipophilicity; polar alcohol group
2-(4-Bromophenyl)-2-pentanol 4-Br, pentanol 277.16 ~3.8 Higher molecular weight; increased LogP
2-(3,4-Dichlorophenyl)-2-pentanol 3-Cl, 4-Cl, pentanol 248.12 ~3.5 Enhanced electron withdrawal; lower solubility

Insights :

  • Chloro vs. Fluoro : Fluorine’s electronegativity increases dipole moments, while chlorine’s larger size enhances lipophilicity .

Backbone Modifications: Alcohol vs. Amine vs. Ketone

Comparisons with compounds sharing the 4-chloro-3-fluorophenyl group but differing in functional groups:

Compound Backbone Key Features
This compound Secondary alcohol Hydrogen-bond donor; moderate acidity (pKa ~16)
rac-(2R,3S)-2-(4-Cl-3-F-phenyl)-1-isopropylpyrrolidin-3-amine Pyrrolidin-3-amine Basic amine; potential for salt formation
1-(4-Cl-3-F-phenyl)-2-(phenylisoquinolinylsulfanyl)ethanone Ketone + thioether Electrophilic ketone; sulfur enhances reactivity

Insights :

  • Alcohol backbones (e.g., pentanol) offer hydrogen-bonding capacity, critical for molecular recognition in drug design.
  • Amine-containing analogs exhibit higher basicity, enabling pH-dependent solubility .
  • Ketone derivatives with sulfur (e.g., thioether) may participate in redox reactions or metal coordination .

Structural Tools :

  • SHELX : Widely used for refining crystal structures; applicable for determining bond lengths and angles in halogenated aromatics .
  • ORTEP-3 : Visualizes molecular conformations, highlighting steric effects of the 3-fluoro substituent .

Biological Activity

2-(4-Chloro-3-fluorophenyl)-2-pentanol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14ClF
  • Molecular Weight : 216.68 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the following general steps:

  • Formation of the Phenyl Group : The chlorofluorobenzene is reacted with a suitable alkylating agent to introduce the pentanol side chain.
  • Reduction : The resulting intermediate undergoes reduction to yield the final alcohol product.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound may exhibit:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells via mitochondrial pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of various phenolic compounds, including derivatives of this compound, on human non-small cell lung cancer (NSCLC) cell lines. The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
    CompoundIC50 (µM)Mechanism
    This compound4.5 ± 0.5Apoptosis induction
    5-Fluorouracil10.0 ± 1.0DNA synthesis inhibition
  • Antimicrobial Studies : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria .
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

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